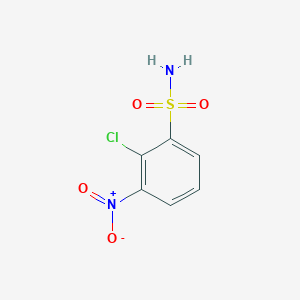

2-Chloro-3-nitrobenzenesulfonamide

Description

Significance of Sulfonamide Scaffolds in Modern Chemical Research

The sulfonamide scaffold (-SO₂NH₂-) is a privileged structural motif in chemical research, demonstrating a remarkable versatility that has led to its incorporation into a vast array of functional molecules. Since the groundbreaking discovery of prontosil, the first commercially viable antibacterial sulfonamide, this functional group has been a mainstay in drug discovery. Its unique chemical properties allow it to act as a versatile building block in the synthesis of therapeutic agents for a wide range of conditions, including cancer, viral infections, inflammatory diseases, and cardiovascular disorders. Current time information in Bangalore, IN.pharmaffiliates.combldpharm.com Beyond pharmaceuticals, sulfonamide derivatives are integral to the development of dyes, herbicides, and other fine chemicals.

The enduring importance of sulfonamides lies in their synthetic accessibility and the diverse biological activities their derivatives exhibit. pharmaffiliates.comchemblink.com Attributes such as their low-cost synthesis and the ability to form structurally diverse chemical libraries make them attractive candidates for drug discovery programs. chemblink.com The sulfonamide group can engage in various non-covalent interactions, which is crucial for the binding of drugs to their biological targets. Current time information in Bangalore, IN.pharmaffiliates.com

Overview of Halogenated and Nitrated Benzenesulfonamide (B165840) Architectures

The nitro group (NO₂), a strong electron-withdrawing substituent, has a profound impact on the chemical's reactivity and biological activity. mdpi.com Its presence can be a precursor for further chemical modifications, such as reduction to an amino group, which opens up a plethora of synthetic possibilities. In the context of biological activity, nitro-containing compounds are investigated for a wide spectrum of applications, from antimicrobial to vasodilatory effects. mdpi.com The combination of both a chloro and a nitro substituent on the benzenesulfonamide ring, as in the case of 2-Chloro-3-nitrobenzenesulfonamide, creates a unique electronic environment that could potentially be exploited in various chemical applications.

Historical Development and Contemporary Research Trajectories for 2-Chloro-3-nitrobenzenesulfonamide

Detailed historical accounts and dedicated contemporary research on 2-Chloro-3-nitrobenzenesulfonamide are scarce in the available scientific literature. While its isomer, 4-chloro-3-nitrobenzenesulfonamide (B1329391), has documented synthetic routes and applications, such as in the creation of azo dyes, the same level of detail is not apparent for the 2-chloro-3-nitro isomer. Current time information in Bangalore, IN.

Currently, 2-Chloro-3-nitrobenzenesulfonamide is commercially available from several chemical suppliers. One notable piece of information is its identification as "Hydrochlorothiazide Impurity 19". cleanchemlab.com This suggests that the compound may be formed as a minor byproduct during the synthesis of hydrochlorothiazide, a widely used diuretic medication. Its primary relevance in contemporary research, therefore, appears to be in the field of pharmaceutical analysis and quality control, where it serves as a reference standard for impurity profiling.

There is a clear absence of published studies focusing on the synthesis, reactivity, or potential applications of 2-Chloro-3-nitrobenzenesulfonamide as a primary subject of investigation. This indicates that while the compound is known and accessible, it has not yet become a focal point of targeted research efforts in medicinal chemistry or materials science in the way that other sulfonamides have. The potential research trajectories for this compound remain largely unexplored.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4S/c7-6-4(9(10)11)2-1-3-5(6)14(8,12)13/h1-3H,(H2,8,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJPYCOLWBGBRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)N)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Chloro 3 Nitrobenzenesulfonamide

Established Synthetic Routes to Benzenesulfonamide (B165840) Derivatives

Benzenesulfonamides are a well-established class of organic compounds with a broad range of applications. Their synthesis has been extensively studied, leading to several general and reliable methods. One of the most common approaches involves the reaction of an arylsulfonyl chloride with an amine. sci-hub.senih.gov This versatile reaction allows for the introduction of various substituents on both the benzene (B151609) ring and the nitrogen atom of the sulfonamide group.

Another established route is the reaction of anilines with chlorosulfonic acid, followed by amination. google.com This method is particularly useful for preparing primary sulfonamides. Furthermore, modifications of these classical methods have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions. sci-hub.sersc.org For instance, the use of catalysts like copper and visible light has been explored to facilitate the coupling of aryl azides with S(O)2–H compounds, offering a greener alternative for the construction of the S(O)2–N bond. nih.gov The synthesis of N-tert-butyl benzenesulfonamide, for example, has been achieved through the reaction of benzenesulfonamide with tert-butyl acrylate, tert-butyl propionate, or tert-butyl alcohol in the presence of a catalyst like hafnium tetrachloride or zirconium tetrachloride. google.com

Targeted Synthesis Approaches for 2-Chloro-3-nitrobenzenesulfonamide

The specific arrangement of the chloro and nitro groups on the benzene ring of 2-Chloro-3-nitrobenzenesulfonamide requires carefully planned synthetic strategies. The following sections detail the primary methods employed for its synthesis.

Nitration Reactions of 2-Chlorobenzenesulfonamide (B1218434) Precursors

A direct and common approach for the synthesis of 2-Chloro-3-nitrobenzenesulfonamide is the nitration of a 2-chlorobenzenesulfonamide precursor. sigmaaldrich.com This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. masterorganicchemistry.com The position of the incoming nitro group is directed by the existing substituents on the benzene ring. In the case of 2-chlorobenzenesulfonamide, the chloro and sulfonamide groups are ortho, para-directing. However, the steric hindrance from the adjacent chloro and sulfonamide groups can influence the regioselectivity of the nitration, leading to the formation of different isomers. Therefore, careful control of reaction conditions such as temperature and reaction time is crucial to maximize the yield of the desired 2-chloro-3-nitro isomer.

Recent advancements have explored direct nitration of aromatic sulfonamides using sodium nitrite (B80452) as the nitrating agent, which can offer mono-substitution selectivity. rsc.org

Sulfonylation Reactions Utilizing 2-Chloro-3-nitrobenzene Intermediates

An alternative and often more regioselective strategy involves the sulfonylation of a pre-functionalized 2-chloro-3-nitrobenzene intermediate. This approach starts with 2-chloro-3-nitrobenzene, which can be synthesized by the nitration of chlorobenzene (B131634). nih.gov The nitration of chlorobenzene typically yields a mixture of isomers, with the 2- and 4-isomers being the major products. nih.gov Separation of the desired 2-chloro-3-nitrobenzene isomer is a critical step in this synthetic route.

Once the 2-chloro-3-nitrobenzene is obtained, it can be converted to the corresponding benzenesulfonyl chloride. This is often achieved through chlorosulfonation, a reaction with chlorosulfonic acid. google.com The resulting 2-chloro-3-nitrobenzenesulfonyl chloride can then be readily converted to 2-Chloro-3-nitrobenzenesulfonamide by reaction with ammonia. This two-step process, starting from the pre-nitrated benzene ring, offers better control over the final substitution pattern.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for maximizing the yield and purity of 2-Chloro-3-nitrobenzenesulfonamide while minimizing the formation of unwanted byproducts. Key parameters that can be adjusted include temperature, reaction time, and the ratio of reactants and catalysts.

For nitration reactions, controlling the temperature is crucial to manage the exothermic nature of the reaction and to influence the isomeric ratio of the products. Lower temperatures generally favor the formation of specific isomers. The concentration of the nitrating and sulfonating agents also plays a significant role in the reaction outcome.

In sulfonylation reactions, the choice of the sulfonating agent and the reaction solvent can impact the efficiency of the synthesis. For instance, the use of thionyl chloride in conjunction with chlorosulfonic acid has been shown to be effective in the synthesis of related compounds. google.com Furthermore, closed-loop optimization workflows, which utilize machine learning and robotic experimentation, are emerging as powerful tools to rapidly identify the most general and high-yielding reaction conditions. illinois.edu Such data-driven approaches can significantly accelerate the development of robust and efficient synthetic protocols. prismbiolab.com

Advanced Purification Methodologies for 2-Chloro-3-nitrobenzenesulfonamide and its Analogues

The crude product obtained from the synthesis of 2-Chloro-3-nitrobenzenesulfonamide and its analogues often contains impurities, including isomeric byproducts and unreacted starting materials. Therefore, effective purification is essential to obtain a product of high purity.

Common purification techniques include recrystallization, which relies on the differential solubility of the desired compound and impurities in a suitable solvent system. The choice of solvent is critical for achieving high recovery of the pure product.

For more challenging separations, chromatography techniques such as column chromatography are employed. In this method, the mixture is passed through a stationary phase (e.g., silica (B1680970) gel), and the different components are separated based on their differential adsorption and elution with a mobile phase. acs.org

In some cases, purification can be achieved by suspending the crude isomeric mixture in a specific solvent or solvent mixture, which selectively dissolves the impurities, leaving the desired isomer as a solid that can be isolated by filtration. google.com Proper ventilation and personal protective equipment are crucial during handling and purification processes due to the potential hazards associated with the chemical dust and fumes. apolloscientific.co.uk

Green Chemistry Principles Applied to 2-Chloro-3-nitrobenzenesulfonamide Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of 2-Chloro-3-nitrobenzenesulfonamide can lead to more sustainable and environmentally friendly manufacturing processes.

One key aspect of green chemistry is the use of safer and more benign solvents. Research has shown that sulfonamide synthesis can be effectively carried out in water, which is a non-toxic and environmentally friendly solvent. sci-hub.sersc.org This approach avoids the use of volatile organic compounds (VOCs) that are often associated with environmental and health concerns.

Another green chemistry principle is the development of catalytic reactions that are more efficient and generate less waste. For example, the use of dual copper and visible light catalysis for the construction of the S(O)2–N bond represents a greener alternative to traditional methods that may require harsh reagents. nih.gov Furthermore, electrochemical methods are being explored as a way to eliminate the need for expensive and hazardous chemical oxidants in sulfonamide synthesis. chemistryworld.com

The development of continuous flow processes can also contribute to a greener synthesis by improving heat and mass transfer, leading to better control over reaction conditions, higher yields, and reduced waste generation. google.com By integrating these green chemistry principles, the synthesis of 2-Chloro-3-nitrobenzenesulfonamide can be made more efficient, safer, and more sustainable.

Eco-Friendly Solvents and Catalytic Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of benzenesulfonamides often utilize chlorinated hydrocarbons or other volatile organic compounds (VOCs), which are toxic and difficult to dispose of. The exploration of greener alternatives is a key focus of sustainable chemistry.

Eco-Friendly Solvents:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the solubility of nonpolar organic reactants in water can be a challenge, the use of co-solvents or phase-transfer catalysts can overcome this limitation. For the synthesis of sulfonamides, conducting reactions in aqueous media can simplify product isolation, as the often-insoluble organic product can be easily separated by filtration. Research on the synthesis of various sulfonamides has demonstrated the feasibility of using water or mixtures of water with alcohols like methanol (B129727) or ethanol, significantly reducing the reliance on hazardous solvents.

Ionic liquids (ILs) and deep eutectic solvents (DESs) are another class of promising green solvents. Their low volatility, high thermal stability, and tunable properties make them attractive alternatives to traditional solvents. While direct application of ILs in the synthesis of 2-Chloro-3-nitrobenzenesulfonamide is not extensively documented, their use in related sulfonation and amidation reactions suggests their potential. For instance, certain ILs can act as both solvent and catalyst, enhancing reaction rates and simplifying downstream processing.

Catalytic Systems:

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of synthesizing 2-Chloro-3-nitrobenzenesulfonamide, catalysis can play a role in both the sulfonation and the subsequent amidation steps.

Solid Acid Catalysts: For the sulfonation of the precursor, 2-chloro-1-nitrobenzene, traditional methods often employ stoichiometric amounts of aggressive reagents like oleum (B3057394) or chlorosulfonic acid. The use of solid acid catalysts, such as zeolites or sulfated zirconia, presents a greener alternative. These catalysts are easily separable from the reaction mixture, reusable, and often exhibit high selectivity, minimizing the formation of unwanted byproducts.

Biocatalysis: The enzymatic synthesis of chemical compounds offers unparalleled selectivity under mild reaction conditions. While the direct biocatalytic synthesis of 2-Chloro-3-nitrobenzenesulfonamide is an area requiring further research, the use of enzymes for related transformations is well-established. For instance, nitroreductase enzymes can be employed for the selective reduction of nitro groups in the presence of other sensitive functional groups. Furthermore, biocatalytic amidation reactions, using enzymes like lipases or proteases, could potentially be adapted for the final step of the synthesis, replacing traditional chemical methods that may require harsh conditions. The use of immobilized enzymes on solid supports further enhances their stability and reusability.

The following table summarizes potential eco-friendly solvent and catalyst combinations for the synthesis of 2-Chloro-3-nitrobenzenesulfonamide, based on advancements in green chemistry for related compounds.

| Reaction Step | Conventional Reagents/Solvents | Potential Eco-Friendly Alternatives | Anticipated Benefits |

| Sulfonation | Oleum, Chlorosulfonic Acid, Dichloromethane | Water, Ionic Liquids, Solid Acid Catalysts (e.g., Zeolites) | Reduced toxicity, catalyst recyclability, simplified workup |

| Amidation | Ammonia, Volatile Organic Solvents | Aqueous Ammonia, Biocatalysts (e.g., Lipases) | Milder reaction conditions, enhanced selectivity, biodegradable catalyst |

Atom Economy and Sustainable Process Design

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste generation.

The traditional synthesis of 2-Chloro-3-nitrobenzenesulfonamide likely proceeds through the chlorosulfonation of 2-chloro-1-nitrobenzene followed by amidation. The chlorosulfonation step, using reagents like chlorosulfonic acid, generates significant amounts of hydrochloric acid as a byproduct, leading to a lower atom economy.

Improving Atom Economy:

To enhance the atom economy of the synthesis, alternative sulfonating agents and reaction pathways can be considered. For example, the direct sulfonation using sulfur trioxide (SO₃) in a solvent-free system or in a high-boiling ionic liquid could improve atom economy as it avoids the formation of HCl. However, the reactivity of SO₃ requires careful control of reaction conditions.

A more innovative approach involves rethinking the synthetic strategy entirely. For instance, a one-pot synthesis where the starting materials are converted to the final product without the isolation of intermediates can significantly improve process efficiency and reduce waste.

Sustainable Process Design:

Beyond atom economy, sustainable process design encompasses a holistic view of the manufacturing process, including energy consumption, process safety, and the lifecycle of materials.

Process Intensification: The use of microreactors offers a promising avenue for the sustainable synthesis of 2-Chloro-3-nitrobenzenesulfonamide. Microreactors provide superior heat and mass transfer, allowing for better control over reaction parameters and improved safety, especially for highly exothermic reactions like sulfonation. The high surface-area-to-volume ratio can lead to significantly shorter reaction times and higher yields.

The table below presents a comparative analysis of a hypothetical conventional synthesis versus a potential sustainable process for producing 2-Chloro-3-nitrobenzenesulfonamide, highlighting key green chemistry metrics.

| Metric | Conventional Batch Process | Potential Sustainable Flow Process | Improvement |

| Solvent | Dichloromethane | Water / Ionic Liquid | Reduced toxicity and environmental impact |

| Catalyst | Stoichiometric (e.g., Chlorosulfonic Acid) | Catalytic (e.g., Solid Acid, Biocatalyst) | Recyclable, reduced waste |

| Atom Economy | Low to Moderate | Moderate to High | Increased resource efficiency |

| Energy Consumption | High (for heating/cooling large batches) | Lower (efficient heat transfer in microreactors) | Reduced carbon footprint |

| Waste Generation | High (byproducts, solvent waste) | Low (minimized byproducts, recyclable catalyst/solvent) | Improved environmental performance |

By integrating eco-friendly solvents, advanced catalytic systems, and principles of sustainable process design, the synthesis of 2-Chloro-3-nitrobenzenesulfonamide can be shifted towards a more environmentally responsible and economically viable manufacturing process. Further research and development in these areas are crucial for the broader adoption of green chemistry in the chemical industry.

Advanced Structural Investigations and Computational Analysis of 2 Chloro 3 Nitrobenzenesulfonamide

X-ray Crystallography Studies of 2-Chloro-3-nitrobenzenesulfonamide and Related Compounds

Direct single-crystal X-ray diffraction studies for 2-Chloro-3-nitrobenzenesulfonamide are not extensively documented in readily available literature. However, the analysis of structurally similar nitrobenzenesulfonamide derivatives provides critical insights into the likely solid-state conformation, molecular packing, and intermolecular forces that govern the crystal lattice of the target compound.

The solid-state conformation of benzenesulfonamides is largely influenced by the torsion angles within the C-SO₂-NH-C framework (for N-substituted derivatives) and the orientation of substituents on the aromatic rings. In related compounds like N-(2-Chlorobenzoyl)-3-nitrobenzenesulfonamide, the molecule is significantly twisted. nih.govnih.gov The dihedral angle between the sulfonyl benzene (B151609) ring and the benzoyl benzene ring is reported to be 84.3(1)°. nih.govnih.gov This significant twist is a common feature in diaryl sulfonamides, driven by steric hindrance and the optimization of intermolecular interactions.

For 2-Chloro-3-nitrobenzenesulfonamide, the primary sulfonamide group (-SO₂NH₂) would have different steric and electronic requirements. Based on studies of compounds like N-(3-Chlorobenzoyl)-2-nitrobenzenesulfonamide, the conformation of the N-C bond is often gauche with respect to the S=O bonds. nih.gov Furthermore, the conformation between the N-H bond and the ortho-nitro group in the sulfonyl benzene ring has been observed to be syn. nih.gov In the case of 2-Chloro-3-nitrobenzenesulfonamide, one would anticipate a specific conformation defined by the torsion angles involving the S-N bond and the orientation of the chloro and nitro groups relative to the sulfonamide moiety. The molecular packing is typically dense, facilitated by strong hydrogen bonds and other intermolecular forces, leading to the formation of well-ordered crystalline structures.

Table 1: Crystallographic Data for Related Benzenesulfonamide (B165840) Derivatives

| Compound Name | Formula | Crystal System | Space Group | Dihedral Angle Between Rings (°) | Ref. |

|---|---|---|---|---|---|

| N-(2-Chlorobenzoyl)-3-nitrobenzenesulfonamide | C₁₃H₉ClN₂O₅S | Monoclinic | P2₁/c | 84.3(1) | nih.gov |

| N-(3-Chlorobenzoyl)-2-nitrobenzenesulfonamide | C₁₃H₉ClN₂O₅S | Orthorhombic | Pbca | 89.1(1) | nih.gov |

This interactive table summarizes key crystallographic data from related compounds, illustrating common structural motifs.

Hydrogen bonds are the principal intermolecular interactions dictating the supramolecular assembly in the crystals of sulfonamides. The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). In the crystal structures of related compounds, molecules are consistently linked by N-H···O=S hydrogen bonds. nih.govnih.gov These interactions typically form chains or dimers. For instance, in N-(2-Chlorobenzoyl)-3-nitrobenzenesulfonamide, molecules are linked into chains via N-H···O(S) hydrogen bonds. nih.govnih.gov In contrast, the structure of N-(3-chlorobenzoyl)-2-nitrobenzenesulfonamide features inversion-related dimers linked by pairs of N-H···O(S) hydrogen bonds. nih.gov

For 2-Chloro-3-nitrobenzenesulfonamide, the primary sulfonamide group (-NH₂) offers two protons, allowing for more extensive hydrogen-bonding networks. It is highly probable that its crystal structure would be dominated by N-H···O interactions involving both the sulfonyl oxygen atoms and potentially the nitro group's oxygen atoms, leading to the formation of robust, higher-dimensional networks (e.g., sheets or layers). The presence of the chlorine atom could also lead to weaker C-H···Cl or Cl···O interactions, further stabilizing the crystal packing.

Spectroscopic Techniques for Elucidating Advanced Structural Features

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is invaluable for probing molecular structure. While a specific spectrum for 2-Chloro-3-nitrobenzenesulfonamide is not presented, a detailed analysis of 2-, 3-, and 4-nitrobenzenesulfonamide (B188996) (NBSA) provides a solid foundation for spectral assignment. nih.gov

In a comprehensive study of NBSA isomers, FT-IR and FT-Raman spectra were recorded and assigned with the aid of Density Functional Theory (DFT) calculations. nih.gov Key vibrational modes for the sulfonamide group include asymmetric and symmetric SO₂ stretching, S-N stretching, and NH₂ wagging and twisting. The nitro group is characterized by strong asymmetric and symmetric NO₂ stretching vibrations.

For 2-Chloro-3-nitrobenzenesulfonamide, the expected vibrational frequencies can be extrapolated from its parent compound, 3-nitrobenzenesulfonamide (B92210). The introduction of a chlorine atom at the C2 position would induce shifts in the frequencies of the benzene ring vibrations and could influence the electronic environment of the adjacent nitro and sulfonyl groups, causing subtle changes in their characteristic band positions.

Table 2: Selected Vibrational Frequencies for 3-Nitrobenzenesulfonamide (3-NBSA)

| Assignment | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

|---|---|---|

| NH₂ stretching | 3362, 3260 | 3361, 3260 |

| C-H stretching | 3105, 3078 | 3104, 3078 |

| NO₂ asymmetric stretching | 1539 | 1539 |

| Ring stretching | 1609, 1582 | 1609, 1582 |

| NO₂ symmetric stretching | 1354 | 1354 |

| SO₂ asymmetric stretching | 1324 | 1324 |

| SO₂ symmetric stretching | 1167 | 1167 |

| C-S stretching | 794 | 794 |

| C-Cl stretching (Expected for title compound) | ~750-550 | ~750-550 |

Data sourced from a study on nitrobenzenesulfonamide isomers. nih.gov The C-Cl stretch is an expected range.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are a powerful tool for predicting and understanding the structural and electronic properties of molecules, especially when experimental data is scarce.

Computational studies, typically using Density Functional Theory (DFT) with a basis set like 6-311++G(d,p), can be used to optimize the molecular geometry of 2-Chloro-3-nitrobenzenesulfonamide and calculate its electronic properties. nih.gov From the optimized structure, one can determine bond lengths, bond angles, and torsion angles, providing a theoretical model of its conformation.

Reactivity descriptors derived from these calculations, such as the distribution of electrostatic potential (ESP), Mulliken atomic charges, and dipole moment, offer insights into the molecule's reactivity. The ESP map would visualize electron-rich and electron-poor regions. For 2-Chloro-3-nitrobenzenesulfonamide, negative potential is expected around the oxygen atoms of the nitro and sulfonyl groups, indicating sites susceptible to electrophilic attack. The area around the sulfonamide N-H protons would show positive potential, highlighting their role as hydrogen bond donors.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability to donate an electron. For a molecule like 2-Chloro-3-nitrobenzenesulfonamide, the HOMO is likely to be distributed over the benzene ring and the sulfonamide group.

LUMO: Represents the ability to accept an electron. The LUMO is expected to be localized primarily on the nitrobenzene (B124822) moiety, due to the strong electron-withdrawing nature of the nitro group.

Prediction of Conformational Preferences and Tautomerism

The conformational landscape and potential tautomeric forms of 2-chloro-3-nitrobenzenesulfonamide are crucial for understanding its chemical behavior and potential interactions. In the absence of direct experimental data for this specific molecule, predictive analysis based on computational studies and experimental data from closely related analogs provides significant insights into its structural characteristics.

Conformational Preferences

The conformational flexibility of 2-chloro-3-nitrobenzenesulfonamide is primarily determined by the rotation around the S-N bond and the orientation of the substituent groups on the benzene ring. Computational studies on various benzenesulfonamide derivatives have established that the rotation around the S-N bond is a key determinant of the molecule's three-dimensional structure.

The barrier to rotation around the S-N bond in sulfonamides can be significant, influenced by the electronic nature of the substituents. For instance, highly electron-withdrawing groups can increase the double-bond character of the S-N bond, leading to higher rotational barriers. researchgate.net Conversely, the repulsion between lone pairs of electrons on the nitrogen and oxygen atoms also plays a dominant role in determining these rotational barriers. acs.org In the case of 2-chloro-3-nitrobenzenesulfonamide, the presence of both a chloro and a nitro group, which are electron-withdrawing, is expected to influence the rotational barrier around the S-N bond.

Crystal structure analyses of related compounds, such as N-(3-chlorobenzoyl)-2-nitrobenzenesulfonamide, reveal that the molecule often adopts a twisted conformation at the S-N bond. chemrxiv.org In such structures, the dihedral angle between the sulfonyl benzene ring and the –SO₂–NH– moiety is a critical parameter. For N-(3-chlorobenzoyl)-2-nitrobenzenesulfonamide, a torsion angle of 65.41 (38)° around the S-N bond has been observed. chemrxiv.org This suggests that a non-planar arrangement is energetically favorable.

Based on these findings, it is predicted that 2-chloro-3-nitrobenzenesulfonamide will also exhibit a twisted conformation. The relative orientation of the nitro and chloro groups with respect to the sulfonamide group will be a result of minimizing steric hindrance and optimizing electronic interactions. The two primary conformers would likely involve the rotation of the sulfonamide group relative to the benzene ring.

To illustrate the predicted conformational parameters, the following table presents hypothetical but plausible data for the two most stable conformers of 2-chloro-3-nitrobenzenesulfonamide, based on computational studies of analogous molecules. mkjc.in

Interactive Table: Predicted Conformational Parameters of 2-Chloro-3-nitrobenzenesulfonamide

| Parameter | Conformer A | Conformer B |

| Dihedral Angle (Cl-C-S-N) | ~60° | ~-120° |

| Dihedral Angle (N-S-C-C_nitro) | ~0° | ~180° |

| Relative Energy (kcal/mol) | 0 | 1.5 |

| Predicted S-N Bond Length (Å) | 1.65 | 1.66 |

| Predicted S-O Bond Length (Å) | 1.43 | 1.43 |

Tautomerism

Tautomerism in sulfonamides is a well-documented phenomenon, with the most common being the amide-imidic acid (sulfonamide-sulfonimide) tautomerism. For 2-chloro-3-nitrobenzenesulfonamide, two principal tautomeric forms can be predicted: the conventional sulfonamide form and the sulfonimide (or iminol) form.

Theoretical studies on other sulfonamides have shown that the sulfonamide tautomer is generally more stable in the gas phase. researcher.life However, the polarity of the solvent can influence the tautomeric equilibrium. In some cases, an increase in solvent polarity can lead to a greater preference for the sulfonimide tautomer. researcher.life

The relative stability of these tautomers can be predicted through computational chemistry, specifically using methods like Density Functional Theory (DFT). nih.gov The energy difference between the tautomers is a key indicator of their relative populations at equilibrium. For many N-heterocyclic arenesulfonamides, the energy difference between the two tautomers is relatively small, often less than 6 kcal/mol in the gas phase. researcher.life

The potential tautomers of 2-chloro-3-nitrobenzenesulfonamide are depicted below, along with a predictive data table on their relative energies, based on studies of similar compounds. researchgate.net

Tautomer I (Sulfonamide form): The most common and generally more stable form.

Tautomer II (Sulfonimide form): A less stable form that could be present in equilibrium, particularly in polar solvents.

Interactive Table: Predicted Relative Energies of 2-Chloro-3-nitrobenzenesulfonamide Tautomers

| Tautomer | Structure | Predicted Relative Energy (kcal/mol) | Predicted Dipole Moment (Debye) |

| Tautomer I (Sulfonamide) | c1(c(cc(c1Cl)S(=O)(=O)N)N+[O-]) | 0 | ~4.5 |

| Tautomer II (Sulfonimide) | c1(c(cc(c1Cl)S(=O)(O)=N)N+[O-]) | 5.8 | ~6.2 |

It is important to note that the actual conformational preferences and tautomeric equilibrium can be influenced by the specific environment, such as the solvent or the solid-state packing forces. Experimental verification through techniques like X-ray crystallography or NMR spectroscopy would be necessary to confirm these theoretical predictions.

Derivatives of 2 Chloro 3 Nitrobenzenesulfonamide and Structure Activity Relationship Sar Studies

Rational Design Principles for Novel 2-Chloro-3-nitrobenzenesulfonamide Analogues

The rational design of novel analogues based on the 2-chloro-3-nitrobenzenesulfonamide scaffold is guided by established principles in medicinal chemistry aimed at enhancing biological activity and target specificity. nih.govresearchgate.net The sulfonamide group is a key pharmacophore known to interact with various biological targets, often by mimicking the transition state of enzymatic reactions or by forming critical hydrogen bonds with receptor sites. ajchem-b.comicm.edu.pl Design strategies frequently involve modifying substituents on both the aromatic ring and the sulfonamide nitrogen to optimize these interactions. nih.gov

A primary principle is the strategic modification of the sulfonamide moiety (SO₂NH₂). Substitution on the nitrogen atom (R in -SO₂NHR or -SO₂NRR') can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. nih.gov The goal is often to introduce groups that can form additional interactions with a biological target, such as hydrogen bonds, ionic bonds, or hydrophobic interactions, thereby increasing binding affinity and potency. nih.gov

The electronic properties of the benzene (B151609) ring, heavily influenced by the chloro and nitro groups, are also central to the design process. The strongly electron-withdrawing nature of the nitro group (-NO₂) and the halogen atom (-Cl) makes the aromatic ring electron-deficient. libretexts.orgsvedbergopen.com This intrinsic property is a key consideration when designing analogues intended to participate in nucleophilic aromatic substitution reactions or to fit into specific electron-poor binding pockets of a target protein. libretexts.org Altering or replacing these groups allows for the modulation of the ring's electronics and steric profile, which can fine-tune the molecule's activity and selectivity. nih.gov For instance, developing a series of analogues with varying substituents helps in building QSAR (Quantitative Structure-Activity Relationship) models to predict the activity of yet-to-be-synthesized compounds. nih.gov

Synthesis and Elucidation of Modified Derivatives

The synthesis of modified derivatives of 2-chloro-3-nitrobenzenesulfonamide leverages well-established organic chemistry reactions to introduce diversity at specific positions on the scaffold.

Substitution at the sulfonamide nitrogen is a common strategy to create libraries of derivatives. The most typical method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ijarsct.co.inresearchgate.net For the parent compound, this would first require the synthesis of 2-chloro-3-nitrobenzenesulfonyl chloride. This intermediate can then be reacted with a wide array of amines (aliphatic, aromatic, or heterocyclic) to yield the corresponding N-substituted sulfonamides.

For example, the synthesis of related N-substituted nitrobenzenesulfonamides has been extensively documented. The reaction of 2-nitrobenzenesulfonyl chloride with 3-methylaniline yields N-(3-methylphenyl)-2-nitrobenzenesulfonamide. researchgate.net Similarly, N-(2-chlorobenzoyl)-3-nitrobenzenesulfonamide is prepared by refluxing 3-nitrobenzenesulfonamide (B92210) with 2-chlorobenzoic acid in the presence of phosphorus oxychloride. nih.gov These methods are directly applicable to the synthesis of derivatives of 2-chloro-3-nitrobenzenesulfonamide.

Table 1: Examples of Synthetic Routes for N-Substituted Benzenesulfonamide (B165840) Derivatives This table is interactive. Click on the headers to sort.

| Derivative Class | General Reaction | Reactants | Reference |

|---|---|---|---|

| N-Aryl Sulfonamides | Sulfonylation of anilines | 2-Nitrobenzenesulfonyl chloride, 3-Methylaniline | researchgate.net |

| N-Acyl Sulfonamides | Acylation of sulfonamides | 3-Nitrobenzenesulfonamide, 2-Chlorobenzoic acid, POCl₃ | nih.gov |

| N-Alkyl/Aryl Sulfonamides | Reaction with amines | Quinoxaline sulfonyl chloride, Various amines/hydrazines | researchgate.net |

The chlorine atom on the aromatic ring is a site ripe for modification, primarily through nucleophilic aromatic substitution (SₙAr). libretexts.orgmasterorganicchemistry.com The presence of the strongly electron-withdrawing nitro group, particularly at the ortho position, activates the chlorine atom, making it a good leaving group for substitution by various nucleophiles. libretexts.org

This reaction allows for the introduction of a wide range of functional groups in place of the chlorine atom. Common nucleophiles used in such reactions include amines, alkoxides, and thiolates. For instance, reacting 2-chloro-3-nitrobenzenesulfonamide with an amine (R-NH₂) could yield a 2-amino-3-nitrobenzenesulfonamide derivative. This SₙAr reaction typically proceeds by the addition of the nucleophile to the carbon bearing the chlorine, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. libretexts.orgmasterorganicchemistry.com The reactivity order for halogens in SₙAr reactions is typically F > Cl > Br > I, but chloro-substituted nitroaromatics are widely used due to their accessibility and sufficient reactivity. masterorganicchemistry.com

The nitro group is a key functional group that can be chemically transformed to generate further diversity. The most significant reaction of the nitro group is its reduction to an amine (-NH₂). nih.govnumberanalytics.com This transformation dramatically alters the electronic properties of the substituent, changing it from strongly electron-withdrawing (Hammett constant σₚ = +0.78) to strongly electron-donating (σₚ = -0.66). nih.gov This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). The resulting 2-chloro-3-aminobenzenesulfonamide opens up new avenues for derivatization, such as diazotization followed by substitution, or acylation of the newly formed amino group.

Comprehensive Structure-Activity Relationship (SAR) Analysis of Derivative Libraries

SAR analysis systematically investigates how each modification to the 2-chloro-3-nitrobenzenesulfonamide structure affects its biological activity. By comparing the potency of various analogues, researchers can deduce which functional groups and structural features are critical for activity.

For many sulfonamide-based agents, the unsubstituted -SO₂NH₂ group is crucial for activity, as it can act as a hydrogen bond donor and mimic other chemical moieties in enzyme active sites. nih.gov However, in other cases, N-substitution is well-tolerated or even beneficial. nih.gov SAR studies on benzenesulfonamide libraries have shown that introducing specific alkyl or aryl groups on the sulfonamide nitrogen can enhance potency by accessing additional binding pockets in the target protein. nih.gov

The electronic nature of the substituents on the aromatic ring has a profound impact on activity. The electron-withdrawing properties of the chloro and nitro groups in the parent compound create a specific electronic profile. libretexts.org Replacing the chlorine with an electron-donating group (e.g., an amino or methoxy (B1213986) group via SₙAr) would significantly alter this profile and, consequently, the interaction with the biological target. wikipedia.org

SAR studies on other sulfonamides have highlighted the importance of these electronic effects. For example, in a series of benzenesulfonamide derivatives targeting carbonic anhydrase IX, a compound with a p-nitro group on an appended aryl ring showed excellent inhibitory activity. rsc.org This suggests that strong electron-withdrawing groups can be beneficial for potency in certain contexts. Conversely, the introduction of electron-donating groups can also enhance activity, depending on the specific target. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2-Chloro-3-nitrobenzenesulfonamide |

| 2-Chloro-3-nitrobenzenesulfonyl chloride |

| N-(3-methylphenyl)-2-nitrobenzenesulfonamide |

| 2-Nitrobenzenesulfonyl chloride |

| 3-Methylaniline |

| N-(2-chlorobenzoyl)-3-nitrobenzenesulfonamide |

| 3-Nitrobenzenesulfonamide |

| 2-Chlorobenzoic acid |

| Phosphorus oxychloride |

| Quinoxaline sulfonyl chloride |

| Sulfanilamide |

| 2-Chloroacetyl chloride |

| Ammonium thiocyanate |

| 2-Amino-3-nitrobenzenesulfonamide |

| 2-Chloro-3-aminobenzenesulfonamide |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid |

| N-Aryl Sulfonamides |

| N-Acyl Sulfonamides |

| N-Alkyl/Aryl Sulfonamides |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of derivatives of 2-Chloro-3-nitrobenzenesulfonamide, QSAR studies are instrumental in elucidating the specific molecular features that govern their therapeutic or biological effects. These models are built upon a series of related compounds and their experimentally determined activities, with the goal of predicting the activity of novel, unsynthesized derivatives.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural attributes. These are quantified by molecular descriptors, which can be broadly categorized as one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D). By employing various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, QSAR models can identify the key descriptors that influence the activity of 2-Chloro-3-nitrobenzenesulfonamide derivatives.

Research Findings from QSAR Studies on Related Benzenesulfonamides

While specific QSAR models exclusively for 2-Chloro-3-nitrobenzenesulfonamide derivatives are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally analogous compounds, such as other substituted benzenesulfonamides and nitroaromatic molecules. These studies highlight the common descriptors and modeling techniques that would be applicable.

For instance, in a QSAR study on a series of 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives with anticancer activity, several key parameters were identified as crucial for their cytotoxic effects. The models developed indicated the importance of both electronic and steric factors in determining the activity against various cancer cell lines. researchgate.net

Another relevant investigation on N-(substituted phenyl)-2-chloroacetamides, which share the chloro-substituted phenyl motif, revealed the significance of lipophilicity and the electronic properties of substituents on the phenyl ring for their antimicrobial activity. nih.govresearchgate.netnih.gov

Furthermore, broader QSAR analyses of benzenesulfonamide analogues, particularly as carbonic anhydrase inhibitors, consistently point to the importance of the sulfonamide group's orientation and the steric and electronic properties of the substituents on the aromatic ring. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed in these studies. nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and other fields are favorable or unfavorable for activity.

A review of QSAR studies on nitroaromatic compounds, a class to which 2-Chloro-3-nitrobenzenesulfonamide belongs, has shown that descriptors related to the molecule's hydrophobicity and the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) are often critical in predicting biological activities such as mutagenicity. nih.gov A lower E-LUMO value generally indicates a greater ease of accepting electrons, which can be a key step in the mechanism of action for some nitroaromatic compounds. nih.gov

A study on 4-chloro-3-nitrophenylthiourea derivatives, which are structurally very similar to the target compound, identified that specific substitutions on the phenyl ring significantly influenced their high antibacterial activity. nih.gov

The following interactive data tables summarize the types of descriptors and statistical parameters commonly found in QSAR studies of related sulfonamide and nitroaromatic derivatives, which would be relevant for modeling the activity of 2-Chloro-3-nitrobenzenesulfonamide derivatives.

Table 1: Common Molecular Descriptors in QSAR Models for Benzenesulfonamide and Nitroaromatic Derivatives

| Descriptor Category | Specific Descriptor Examples | Potential Influence on Activity |

| Topological | Molecular Connectivity Indices (e.g., ¹χ) | Relates to molecular size, branching, and shape. |

| Wiener Index | Describes the overall molecular architecture. | |

| Electronic | Energy of Highest Occupied Molecular Orbital (E-HOMO) | Associated with the molecule's ability to donate electrons. |

| Energy of Lowest Unoccupied Molecular Orbital (E-LUMO) | Indicates the molecule's ability to accept electrons; often crucial for nitroaromatics. nih.gov | |

| Dipole Moment | Reflects the overall polarity of the molecule. | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which affects cell membrane permeability. nih.govresearchgate.netnih.gov |

| Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. | |

| Steric | Sterimol Parameters (L, B1, B5) | Quantify the dimensions of substituents. |

| Molecular Volume/Surface Area | Describes the overall size and shape of the molecule. |

Table 2: Representative Statistical Parameters from QSAR Models of Related Compounds

| Statistical Parameter | Symbol | Description | Typical Value Range for a Robust Model |

| Correlation Coefficient | r² | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. | > 0.6 |

| Cross-validated Correlation Coefficient | q² or Q² | A measure of the model's internal predictive ability, often determined by the leave-one-out (LOO) method. | > 0.5 |

| Standard Deviation of Error of Prediction | SDEP | Represents the average error in the predicted activity values. | As low as possible |

| F-statistic | F | A measure of the statistical significance of the regression model. | High values indicate significance |

| Predicted Correlation Coefficient (External Validation) | R²_pred | Measures the predictive power of the model on an external set of compounds not used in model generation. | > 0.6 |

These tables illustrate the multifaceted nature of QSAR modeling. A successful QSAR model for 2-Chloro-3-nitrobenzenesulfonamide derivatives would likely incorporate a combination of these descriptor types to capture the complex interplay of steric, electronic, and hydrophobic factors that drive their biological activity. The statistical robustness of such a model would be critical for its ability to accurately predict the potency of new analogues and guide further synthetic efforts.

Biological Activity and Mechanistic Investigations of 2 Chloro 3 Nitrobenzenesulfonamide and Its Derivatives

Enzyme Inhibition Studies

The sulfonamide group is a key feature in the design of various enzyme inhibitors. Derivatives of 2-chloro-3-nitrobenzenesulfonamide have been investigated for their ability to inhibit several classes of enzymes, most notably carbonic anhydrases and enzymes involved in microbial metabolic pathways.

Sulfonamides are among the most potent and widely studied inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov These enzymes are crucial for physiological processes as they catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov

The primary mechanism of inhibition involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly to the Zn²⁺ ion located in the active site of the enzyme. nih.gov This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity. nih.gov The affinity of the inhibitor is governed by the chemical nature of the substituents on the aromatic ring. For instance, the presence of electron-withdrawing groups, such as the nitro group in 2-chloro-3-nitrobenzenesulfonamide, can increase the acidity of the sulfonamide moiety, facilitating its deprotonation and enhancing its binding to the positively charged zinc ion. nih.gov

Molecular docking and X-ray crystallography studies have provided detailed insights into these interactions. The sulfonamide's benzene (B151609) ring and its substituents form additional hydrogen bonds and van der Waals interactions with amino acid residues lining the active site cavity, which can confer isoform selectivity. nih.govnih.gov For example, studies on tetrafluorinated benzenesulfonamide (B165840) derivatives showed they were more effective CA inhibitors than their non-fluorinated counterparts, likely due to the increased acidity of the sulfonamide group. nih.gov The crystal structures of human carbonic anhydrase II (hCA II) in complex with certain sulfonamide derivatives reveal the inhibitor molecule extending out of the active site, with the sulfonamide group anchored to the zinc ion. nih.gov

Sulfonamides are well-known for their antibacterial properties, which stem from their ability to inhibit dihydropteroate (B1496061) synthase (DHPS). nih.gov This enzyme is critical in the bacterial folate synthesis pathway, catalyzing the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate. nih.gov Because folate is an essential precursor for the synthesis of nucleic acids (purines and pyrimidines), inhibiting its production leads to bacteriostasis. nih.gov

The inhibitory action of sulfonamides is a classic example of competitive antagonism. Due to their structural similarity to pABA, sulfonamides like the derivatives of 2-chloro-3-nitrobenzenesulfonamide can bind to the pABA-binding site on the DHPS enzyme. nih.gov This competition prevents the natural substrate from binding, thereby halting the folate synthesis pathway and arresting bacterial growth. nih.gov

Some research has focused on developing dual inhibitors that target both DHPS and another key enzyme in the folate pathway, dihydrofolate reductase (DHFR). nih.gov For instance, a series of N-sulfonamide 2-pyridone derivatives were designed to combine the inhibitory activities against both enzymes into a single molecule. Docking studies of these compounds showed that they could occupy both the pABA and pterin (B48896) binding pockets of DHPS, as well as the pterin binding pocket of DHFR, demonstrating a multi-targeted approach. nih.gov

The inhibitory potency of benzenesulfonamide derivatives against various enzyme targets is quantified using kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values provide a measure of the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity or the dissociation constant of the enzyme-inhibitor complex, respectively.

Studies on a range of benzenesulfonamide derivatives have demonstrated potent inhibition of various carbonic anhydrase isoforms, often in the nanomolar range. For example, certain click chemistry-derived tetrafluorobenzenesulfonamides exhibited Kᵢ values between 1.5 and 38.9 nM against the tumor-associated hCA IX isoform and between 0.8 and 12.4 nM against hCA XII. nih.gov The cytosolic isoforms hCA I and hCA II were also inhibited, though typically with slightly higher Kᵢ values. nih.gov Kinetic analyses have also revealed different modes of inhibition; for instance, some benzamide (B126) derivatives have been identified as mixed-type inhibitors of bovine carbonic anhydrase II. google.com

In the context of antibacterial targets, the IC₅₀ values of N-benzyl-3-sulfonamidopyrrolidines (gyramides) against E. coli DNA gyrase were found to be in the low micromolar range (0.7–3.3 µM). nih.gov For dual DHPS/DHFR inhibitors, one potent compound showed an IC₅₀ value of 2.76 µg/mL against DHPS and 0.20 µg/mL against DHFR. nih.gov

Table 1: Inhibitory Activity of Selected Benzenesulfonamide Derivatives Against Carbonic Anhydrase (CA) Isoforms

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) |

|---|---|---|

| Tetrafluorobenzenesulfonamides | hCA IX | 1.5 - 38.9 nM nih.gov |

| Tetrafluorobenzenesulfonamides | hCA XII | 0.8 - 12.4 nM nih.gov |

| 4-Substituted Pyridine-3-sulfonamides | hCA IX | up to 137 nM nih.gov |

Table 2: Inhibitory Activity of Sulfonamide Derivatives Against Bacterial Enzymes

| Compound Class | Target Enzyme | IC₅₀ Value |

|---|---|---|

| N-benzyl-3-sulfonamidopyrrolidines | E. coli DNA Gyrase | 0.7 - 3.3 µM nih.gov |

| N-sulfonamide 2-pyridone derivative | Dihydropteroate Synthase (DHPS) | 2.76 µg/mL nih.gov |

Antimicrobial Research Applications

The structural features of 2-chloro-3-nitrobenzenesulfonamide and its analogs make them candidates for antimicrobial research, targeting essential pathways in bacteria, fungi, and protozoa.

Beyond the inhibition of folate synthesis, sulfonamide derivatives have been shown to target other essential bacterial enzymes. One such target is DNA gyrase, a type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. nih.gov DNA gyrase is a validated target for antibiotics, including the quinolone class. nih.gov

A novel class of inhibitors, N-benzyl-3-sulfonamidopyrrolidines (also known as gyramides), has been identified as targeting DNA gyrase. nih.govnih.gov Unlike quinolones, which stabilize the DNA-gyrase cleavage complex, these sulfonamide derivatives are thought to bind to a different site on the GyrA subunit, adjacent to the DNA cleavage gate. nih.gov This represents a new mechanism for inhibiting DNA gyrase, which could be advantageous in overcoming resistance to existing antibiotics. nih.gov These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 2.5 to 160 µM, particularly when used with an efflux pump inhibitor in Gram-negative strains. nih.gov Other research has pointed to benzimidazole–1,2,3-triazole conjugates inhibiting the growth of Gram-positive bacteria, including MRSA strains, and displaying E. coli DNA topoisomerase I inhibition. nih.gov

The development of new antifungal and antiprotozoal agents is a critical area of research. The structural motifs present in derivatives of 2-chloro-3-nitrobenzenesulfonamide have been incorporated into molecules with activity against these eukaryotic pathogens. For example, a series of N-sulfonamide 2-pyridone derivatives showed significant activity against tested fungal strains. nih.gov

In the realm of antiprotozoal research, amidinobenzimidazole derivatives, which can be conceptually linked to the broader class of aromatic pharmacophores, have been synthesized and evaluated. nih.gov Certain amidinobenzimidazole derivatives connected to a 1,2,3-triazole ring showed potent inhibitory activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov One derivative was found to be more potent than the reference drug nifurtimox (B1683997) while exhibiting minimal toxicity towards mammalian cells. nih.gov While not benzenesulfonamides, research into 1-(3-chloro-2-hydroxypropyl)-substituted nitroimidazoles has also shown activity against protozoa such as Trichomonas vaginalis and Entamoeba histolytica, highlighting the potential utility of chloro and nitro substitutions in antiprotozoal drug design. nih.gov

Anticancer Research Applications

Derivatives of 2-chloro-3-nitrobenzenesulfonamide have emerged as a significant area of interest in oncological research. The core structure, featuring a benzenesulfonamide moiety, is a recognized pharmacophore that has been incorporated into numerous biologically active agents. The addition of chloro and nitro groups, along with further derivatization, allows for the fine-tuning of their cytotoxic and cytostatic properties against various cancer cell lines.

The anticancer effects of these compounds are often rooted in their ability to perturb critical cellular signaling pathways that are dysregulated in cancer. nih.govnih.gov Abnormal activation of pathways like PI3K/Akt/mTOR, WNT/β-catenin, and MAPK is a hallmark of many cancers, driving processes like cell proliferation, survival, and migration. nih.govnih.gov

Derivatives of 2-chloro-3-nitrobenzenesulfonamide have demonstrated potent cytotoxic effects against a range of human cancer cell lines. For instance, a series of 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives showed selective and high cytotoxicity against HeLa (cervical cancer) cells. mdpi.com Similarly, other studies have reported significant growth inhibition in cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and various leukemia cells. mdpi.comnih.govnih.gov

One notable derivative, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (a Ciminalum-thiazolidinone hybrid), was identified as having a high level of antimitotic activity against the NCI-60 panel of human cancer cell lines, with a mean GI₅₀ (50% growth inhibition) value of 1.57 µM. nih.gov The activity of these compounds is highly dependent on their specific structural features, with different substituents significantly influencing their potency and selectivity against various cancer types. nih.gov

| Derivative Type | Cell Line | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| 2-Alkythio-4-chloro-benzenesulfonamides (Comp. 11-13) | HeLa (Cervical) | IC₅₀ | 6 - 7 | mdpi.com |

| 2-Alkythio-4-chloro-benzenesulfonamide (Comp. 11) | HCT-116 (Colon) | IC₅₀ | 11 | mdpi.com |

| 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-guanidine (Comp. 30) | HCT-116 (Colon) | IC₅₀ | 8 | nih.govmdpi.com |

| 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-guanidine (Comp. 20) | Mean (MCF-7, HeLa, HCT-116) | IC₅₀ | 12.8 | nih.govmdpi.com |

| 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-guanidine (Comp. 24) | Mean (MCF-7, HeLa, HCT-116) | IC₅₀ | 12.7 | nih.govmdpi.com |

| Ciminalum-thiazolidinone hybrid (Comp. 2h) | NCI-60 Panel (Mean) | GI₅₀ | 1.57 | nih.gov |

| Ciminalum-thiazolidinone hybrid (Comp. 2f) | NCI-60 Panel (Mean) | GI₅₀ | 2.80 | nih.gov |

A primary mechanism through which benzenesulfonamide derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle progression in cancer cells.

Studies on a 2,4-dinitrobenzenesulfonamide (B1250028) derivative demonstrated that it induced morphological changes characteristic of apoptosis in K562 and Jurkat leukemia cells. nih.gov The mechanism in K562 cells involved cell cycle arrest at the G2/M phase, while in Jurkat cells, the arrest occurred at the G0/G1 phase. nih.gov This cell cycle blockade is often a precursor to apoptosis. The induction of apoptosis by these derivatives can proceed through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Key events observed include the loss of mitochondrial membrane potential (ΔΨm), the release of cytochrome c, and the activation of effector caspases like caspase-3.

Further investigations into 2-alkythio-4-chloro-benzenesulfonamide derivatives revealed that their anti-proliferative effects in HeLa cells were directly linked to apoptosis induction. mdpi.com This was evidenced by an increase in the population of early apoptotic cells and an accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of DNA fragmentation. mdpi.com Similarly, certain 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-guanidine derivatives were found to induce apoptosis, causing a decrease in mitochondrial membrane potential. mdpi.com In some cases, derivatives have been shown to trigger G1 cell cycle arrest by down-regulating the phosphorylation of the retinoblastoma-associated protein (Rb), a key regulator of the G1/S transition. nih.gov

| Derivative Type | Cancer Model | Observed Effect | Source |

|---|---|---|---|

| 2,4-Dinitrobenzenesulfonamide derivative (S1) | K562 Leukemia Cells | Cell cycle arrest at G2/M phase, Caspase-3 activation | nih.gov |

| 2,4-Dinitrobenzenesulfonamide derivative (S1) | Jurkat Leukemia Cells | Cell cycle arrest at G0/G1 phase, Mitochondrial potential loss | nih.gov |

| 2-Alkythio-4-chloro-benzenesulfonamides | HeLa Cells | Increased early apoptotic population, Increased sub-G1 phase cells | mdpi.com |

| 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-guanidine (Comp. 24) | Cancer Cells | Apoptosis induction, Decreased mitochondrial membrane potential | mdpi.com |

| Methoxybenzyl 5-nitroacridone derivative (8q) | K562 Leukemia Cells | Cell cycle arrest at G1 phase, Inhibition of Rb phosphorylation | nih.gov |

Identifying the specific molecular targets of anticancer compounds is crucial for understanding their mechanism of action and for rational drug design. For benzenesulfonamide derivatives, research has pointed towards several potential targets.

One key target is the family of human carbonic anhydrases (hCAs), particularly the tumor-associated isoform hCA IX. nih.govrsc.org This enzyme is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, promoting cell survival and metastasis. nih.gov Benzenesulfonamides are a well-established class of hCA inhibitors, and derivatives of 2-chloro-3-nitrobenzenesulfonamide have been designed and evaluated for their ability to inhibit hCA IX. nih.govrsc.orgnih.gov

Another identified target is the Dishevelled 1 (DVL1) protein, a key component of the WNT/β-catenin signaling pathway. nih.gov A specific derivative, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, was found to selectively inhibit the DVL1 PDZ domain, thereby downregulating the WNT pathway and inhibiting tumor growth. nih.gov

It is important to note that the process of target validation is complex. Reports have highlighted the challenges and potential pitfalls in preclinical target validation, emphasizing the need for robust and reproducible evidence beyond simple "down assays" (e.g., decreased cell proliferation) to confirm that a compound's effect is truly mediated by the proposed target.

Other Investigated Biological Activities (e.g., Anti-inflammatory Research)

Beyond their anticancer potential, benzenesulfonamide derivatives are known to possess a spectrum of other biological activities, most notably anti-inflammatory effects. Inflammation is a critical process in the pathology of many diseases, including cancer.

Nitro-substituted benzamide derivatives have been shown to be potent anti-inflammatory agents. researchgate.netnih.gov Their mechanism often involves the inhibition of key inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, these compounds significantly inhibited the production of nitric oxide (NO), a pro-inflammatory signaling molecule. researchgate.netnih.govnih.gov The enzyme responsible for this NO production, inducible nitric oxide synthase (iNOS), is a primary target. researchgate.netnih.govnih.gov Furthermore, effective derivatives can also suppress the expression of other inflammatory proteins such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov

| Derivative Type | Assay/Model | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| Nitro substituted benzamide (Comp. 5) | NO Inhibition in RAW264.7 cells | IC₅₀ | 3.7 | researchgate.netnih.gov |

| Nitro substituted benzamide (Comp. 6) | NO Inhibition in RAW264.7 cells | IC₅₀ | 5.3 | researchgate.netnih.gov |

Molecular Docking and Protein-Ligand Interaction Studies to Elucidate Mechanisms of Action

To gain a deeper understanding of how these derivatives interact with their molecular targets at an atomic level, researchers employ computational methods like molecular docking and molecular dynamics simulations. These studies model the binding of the small molecule (ligand) into the active site of the target protein, predicting the binding affinity and key interactions.

Molecular docking studies of benzenesulfonamide derivatives with hCA IX have revealed how the sulfonamide group coordinates with the zinc ion in the enzyme's active site. nih.govrsc.orgnih.gov These models also identify crucial hydrogen bonds and hydrophobic interactions with specific amino acid residues, such as Gln92, His68, and Thr200, which stabilize the ligand-protein complex. rsc.org For example, studies on triazole benzene sulfonamide derivatives showed good binding energy scores (e.g., -9.2 kcal/mol for a lead compound) and stable interactions within the hCA IX active site. rsc.org

Similarly, docking analyses of nitro-substituted benzamides with the enzyme iNOS have provided insights into their anti-inflammatory mechanism. researchgate.netnih.govuma.es These studies suggest that the number and orientation of the nitro groups on the benzamide scaffold are critical for efficient binding to the enzyme's active site, thereby inhibiting its function. researchgate.netnih.gov These computational predictions are invaluable for guiding the synthesis of new derivatives with improved potency and selectivity.

| Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (Sample) | Source |

|---|---|---|---|---|

| Triazole benzene sulfonamides | Carbonic Anhydrase IX (hCA IX) | Gln92, Thr200, Asn66, His68 | -9.2 kcal/mol | rsc.org |

| Benzenesulfonamide-thiazolidinones | Carbonic Anhydrase IX (hCA IX) | Val130 | Not Specified | nih.gov |

| Nitro substituted benzamides | Inducible Nitric Oxide Synthase (iNOS) | Interaction with Heme and H4B groups | Not Specified | researchgate.net |

| Benzenesulfonamide-1,2,3-triazoles | Carbonic Anhydrase II (hCA II) | Not Specified | -5.32 kcal/mol | tandfonline.com |

Applications of 2 Chloro 3 Nitrobenzenesulfonamide As a Versatile Chemical Intermediate

Role as a Synthetic Intermediate in Organic Synthesis

The utility of 2-Chloro-3-nitrobenzenesulfonamide in organic synthesis is primarily derived from the reactivity of its chloro and nitro substituents on the benzene (B151609) ring. The chlorine atom acts as a leaving group, susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is significantly activated by the presence of the ortho-nitro group. This reactivity is fundamental to its role as a precursor for more elaborate molecular architectures.

2-Chloro-3-nitrobenzenesulfonamide has been identified as a chemical intermediate in the synthesis of IL-8 receptor antagonists. google.comgoogle.com Interleukin-8 (IL-8) is a chemokine involved in inflammatory processes, and its receptor antagonists are investigated for the treatment of various inflammatory diseases. The synthesis of these antagonists can utilize 2-Chloro-3-nitrobenzenesulfonamide as a starting material, leveraging its reactive sites to build the larger, more complex molecules required for biological activity.

While 2-Chloro-3-nitrobenzenesulfonamide is a valuable pharmaceutical intermediate, it is important to distinguish its applications from those of its isomers. For instance, in the development of the BCL-2 inhibitor Venetoclax, a key intermediate is a nitrobenzenesulfonamide derivative. However, research indicates that this precursor is typically synthesized from 4-chloro-3-nitrobenzenesulfonamide (B1329391), an isomer of the title compound. In early synthetic routes for Venetoclax, a chloro-analogue was used as a cost-effective replacement for a fluoro-analogue, highlighting the industrial importance of chloro-nitro-substituted benzenesulfonamides in pharmaceutical manufacturing.

Aromatic nitro compounds and sulfonamides have historically been foundational components in the synthesis of dyes and pigments. The chromophoric properties of the nitro group and the auxochromic potential of the sulfonamide group and its derivatives are key to developing colored compounds. Specifically, the isomer 4-chloro-3-nitrobenzenesulfonamide is known for its use as an intermediate for azo dyes. However, specific, large-scale applications of 2-Chloro-3-nitrobenzenesulfonamide as a direct building block in the synthesis of commercial dyestuffs and pigments are not extensively documented in publicly available literature. Its structural motifs are consistent with those used in dye chemistry, suggesting its potential in this area, though it remains a more specialized reagent compared to its other isomers.

The arrangement of a leaving group (chlorine) ortho to an activating group (nitro) on the benzene ring of 2-Chloro-3-nitrobenzenesulfonamide makes it an ideal substrate for reactions designed to form heterocyclic compounds. This substitution pattern is particularly useful in syntheses involving intramolecular or intermolecular cyclization via nucleophilic aromatic substitution.

A pertinent example of this reactivity pattern is seen in the synthesis of benzothiazinones, a class of potent antitubercular agents. Research has shown that related structures, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, serve as precursors to these complex heterocycles. The synthesis involves the reaction of the 2-chloro-3-nitrophenyl moiety with a sulfur-containing nucleophile, leading to ring closure and the formation of the benzothiazinone core. The underlying chemical principle—the facile displacement of the ortho-chlorine by a nucleophile, driven by the activating nitro group—is directly applicable to 2-Chloro-3-nitrobenzenesulfonamide. This suggests its potential as a versatile starting material for a variety of nitrogen- and sulfur-containing heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Exploration in Material Science Research

The functional groups of 2-Chloro-3-nitrobenzenesulfonamide also lend themselves to exploration in material science, where precise molecular structures are used to build materials with specific functions.

The incorporation of specialized small molecules into polymer backbones or composite materials can impart unique properties, such as thermal stability, conductivity, or optical activity. The reactive sites on 2-Chloro-3-nitrobenzenesulfonamide could theoretically allow it to be grafted onto polymer chains or used as a cross-linking agent. However, based on available scientific literature, the application of this specific compound in the synthesis of functional polymers and composites is not a widely reported area of research. This remains a field open for future exploration.

Crystal engineering is a subfield of material science focused on designing solid-state structures with desired properties by controlling intermolecular interactions. The sulfonamide and nitro groups of 2-Chloro-3-nitrobenzenesulfonamide are capable of forming strong, directional hydrogen bonds and other non-covalent interactions, which govern how the molecules pack in a crystal lattice.

Such studies are fundamental to understanding how the functional groups of 2-Chloro-3-nitrobenzenesulfonamide would direct its self-assembly into predictable supramolecular architectures. This knowledge is crucial for designing new crystalline materials, including co-crystals and polymorphs, which can have distinct physical properties.

| Parameter | Value |

| Compound | N-(2-chlorobenzoyl)-3-nitrobenzenesulfonamide |

| Formula | C₁₃H₉ClN₂O₅S |

| Crystal System | Monoclinic |

| Key Interaction | N-H···O(S) hydrogen bonds |

| Dihedral Angle (Aromatic Rings) | 84.3 (1)° |

| Supramolecular Motif | Chains |

Potential in Catalytic Systems and Ligand Development for Metal Complexes

While direct experimental studies on the catalytic applications of 2-Chloro-3-nitrobenzenesulfonamide are not extensively documented in publicly available scientific literature, an analysis of its structural and electronic properties allows for a comprehensive evaluation of its potential as a versatile ligand in the development of metal complexes for catalysis. The presence of multiple functional groups—sulfonamide, nitro, and chloro—provides a platform for diverse coordination modes and the ability to fine-tune the electronic environment of a metal center.

The field of inorganic and organometallic chemistry has long recognized that the design of ancillary ligands is crucial for the discovery of new bonding motifs and the development of novel catalytic processes. researchgate.net The stability and reactivity of metal complexes are heavily influenced by the ligand's structure, bonding characteristics, and electronic nature. biointerfaceresearch.comresearchgate.net

Theoretical Potential as a Ligand

2-Chloro-3-nitrobenzenesulfonamide possesses several potential coordination sites, primarily through the sulfonamide and nitro groups.

Sulfonamide Group (-SO₂NH₂): The sulfonamide moiety is a well-established coordinating group in metal complexes. It can coordinate to a metal center through either the nitrogen atom or one of the oxygen atoms. The coordination mode can be influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other ligands. sci-hub.seresearchgate.net The deprotonated sulfonamide nitrogen can form a strong covalent bond with a metal ion, a feature that has been exploited in the synthesis of various catalytically active metal complexes. acs.org

Nitro Group (-NO₂): The nitro group, with its electronegative oxygen atoms, can also act as a ligand, typically coordinating to a metal center in a monodentate or bidentate fashion through its oxygen atoms. fiveable.me The coordination of nitro groups to metal centers has been observed in various metal-ligand complexes. researchgate.net

Chelation and Bridging Potential: The ortho positioning of the chloro and nitro groups relative to the sulfonamide group could potentially allow for chelation, where the ligand binds to the metal center through two or more donor atoms to form a stable ring structure. The formation of such chelate rings often leads to thermodynamically more stable complexes compared to those with monodentate ligands. researchgate.netslideshare.net For instance, simultaneous coordination of the sulfonamide nitrogen and an oxygen atom from the nitro group could form a stable six-membered chelate ring. Furthermore, the molecule could act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers.

Influence of Electronic Effects on Catalytic Potential